molecular formula C8H14ClNO2 B13471692 2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride

2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride

Cat. No.: B13471692
M. Wt: 191.65 g/mol
InChI Key: ZGYJJGMHAMBSDV-UHFFFAOYSA-N
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Description

2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride is a nitrogen-containing heterocyclic compound. This compound features a bicyclic structure consisting of a six-membered nitrogen heterocycle fused to a cyclopentane ring. It has garnered significant interest in the fields of drug discovery and synthetic organic chemistry due to its unique structural and pharmacological properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride typically involves nucleophilic attack and intramolecular cyclization. Common starting materials include cyclopentanes and piperidine derivatives. The reaction conditions often involve the use of strong bases and solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) .

Industrial Production Methods

Industrial production methods for this compound may involve continuous flow chemistry techniques to enhance yield and efficiency. These methods often utilize palladium-catalyzed reactions and photochemical transformations to achieve the desired bicyclic architecture .

Chemical Reactions Analysis

Types of Reactions

2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in synthetic organic chemistry and drug development .

Scientific Research Applications

2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to various receptors and enzymes, modulating their activity. This interaction can lead to a range of pharmacological effects, including modulation of neurotransmitter release and inhibition of specific enzymes .

Comparison with Similar Compounds

Similar Compounds

  • 2-Azabicyclo[3.2.1]octane
  • 8-Azabicyclo[3.2.1]octane
  • Tropinone derivatives

Uniqueness

2-Azabicyclo[3.2.1]octane-4-carboxylic acid hydrochloride stands out due to its specific bicyclic structure and the presence of a carboxylic acid group. This unique combination of features enhances its potential as a versatile synthetic intermediate and bioactive molecule .

Properties

Molecular Formula

C8H14ClNO2

Molecular Weight

191.65 g/mol

IUPAC Name

2-azabicyclo[3.2.1]octane-4-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H13NO2.ClH/c10-8(11)7-4-9-6-2-1-5(7)3-6;/h5-7,9H,1-4H2,(H,10,11);1H

InChI Key

ZGYJJGMHAMBSDV-UHFFFAOYSA-N

Canonical SMILES

C1CC2CC1C(CN2)C(=O)O.Cl

Origin of Product

United States

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